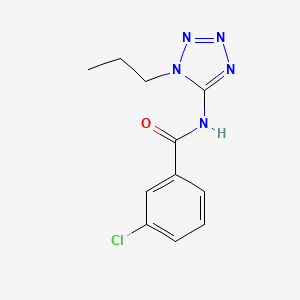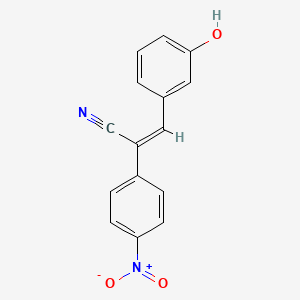![molecular formula C11H18N4S B5813001 6H-spiro[1,2,4,5-tetrazinane-3,2'-tricyclo[3.3.1.1~3,7~]decane]-6-thione](/img/structure/B5813001.png)
6H-spiro[1,2,4,5-tetrazinane-3,2'-tricyclo[3.3.1.1~3,7~]decane]-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-spiro[1,2,4,5-tetrazinane-3,2'-tricyclo[3.3.1.1~3,7~]decane]-6-thione, commonly known as STT, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. STT belongs to the class of spirocyclic compounds that possess unique structural features and exhibit diverse biological activities.
Scientific Research Applications
STT has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. Studies have shown that STT exhibits anticancer activity by inducing apoptosis and inhibiting tumor cell proliferation. STT has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, STT has shown promising results in the treatment of infectious diseases such as tuberculosis and malaria.
Mechanism of Action
The mechanism of action of STT is not fully understood, but studies have suggested that it may act through multiple pathways. STT has been found to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase, which are involved in various physiological processes. STT has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
STT has been reported to have various biochemical and physiological effects. Studies have shown that STT can reduce the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. STT has also been found to inhibit the activity of pro-inflammatory cytokines and reduce the expression of genes involved in inflammation. In addition, STT has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
STT has several advantages for lab experiments, including its easy synthesis method, moderate yield, and diverse biological activities. However, the limitations of STT include its low solubility in water and some organic solvents, which can affect its bioavailability. In addition, the stability of STT under different conditions needs to be further investigated.
Future Directions
There are several future directions for research on STT. One area of interest is the development of STT analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the mechanism of action of STT and its potential targets in various diseases. Furthermore, the use of STT in combination with other drugs or therapies for the treatment of various diseases needs to be explored. Overall, STT holds great promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications in medicine.
Synthesis Methods
The synthesis of STT involves the reaction of 1,3-diaminopropane with 1,2-cyclohexanedione followed by cyclization with thiourea in the presence of acetic acid and hydrochloric acid. The yield of STT is reported to be around 50-60%. The synthesis method has been optimized by modifying the reaction conditions to improve the yield and purity of the compound.
properties
IUPAC Name |
spiro[1,2,4,5-tetrazinane-6,2'-adamantane]-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c16-10-12-14-11(15-13-10)8-2-6-1-7(4-8)5-9(11)3-6/h6-9,14-15H,1-5H2,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGXCSKERKGFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34NNC(=S)NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)



![4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)

![4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5812997.png)

![2-{2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-N-(6-methoxy-3-pyridinyl)-2-oxoacetamide](/img/structure/B5813021.png)